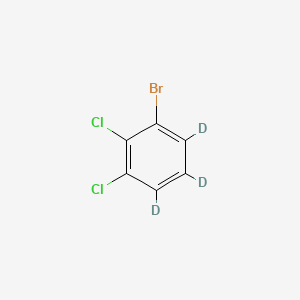

1-Bromo-2,3-dichlorobenzene-d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-2,3-dichloro-4,5,6-trideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKCZUVMQPUWSX-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Br)Cl)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2,3-dichlorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dichlorobenzene-d3 is the deuterated form of 1-bromo-2,3-dichlorobenzene, a halogenated aromatic compound. The incorporation of three deuterium (B1214612) atoms into the benzene (B151609) ring makes it a valuable tool in analytical chemistry, primarily serving as an internal standard for quantitative analysis. Its chemical structure is identical to its non-deuterated counterpart, with the key difference being the substitution of three hydrogen atoms with deuterium. This isotopic labeling provides a distinct mass signature, allowing for its differentiation from the non-labeled analyte in mass spectrometry-based assays, without significantly altering its chemical properties.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, typical applications, and generalized experimental protocols for its use as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methodologies.

Chemical and Physical Properties

Quantitative data for this compound is summarized below. For comparative purposes, data for the non-deuterated analogue, 1-Bromo-2,3-dichlorobenzene, is also provided where available.

| Property | This compound | 1-Bromo-2,3-dichlorobenzene |

| CAS Number | 1219805-59-0[1] | 56961-77-4[2][3][4][5] |

| Molecular Formula | C₆D₃BrCl₂ | C₆H₃BrCl₂[2][4][5] |

| Molecular Weight | 228.92 g/mol [1] | 225.89 g/mol [2][5] |

| Synonyms | 2,3-Dichlorobromobenzene-d3 | 2,3-Dichlorobromobenzene[5] |

| Isotopic Enrichment | 99 atom % D[1] | Not Applicable |

| Appearance | Not specified; likely similar to non-deuterated form | White to light yellow crystalline solid |

| Melting Point | Not specified | 59.0 to 61.0 °C[3] |

| Boiling Point | Not specified | 243 °C[3] |

| Solubility | Not specified; likely soluble in organic solvents | Soluble in most organic solvents |

Spectroscopic Data

Synthesis of Deuterated Aromatic Compounds

A specific, detailed synthesis protocol for this compound is not publicly available. However, general methods for the deuteration of aromatic compounds can be adapted. A common approach involves the H-D exchange reaction using a deuterium source, such as deuterated water (D₂O), in the presence of a catalyst.

One patented method for the preparation of deuterated aromatic compounds involves the following general steps:

-

Dissolving or dispersing the aromatic compound in a deuterated solvent.

-

Treating the resulting liquid composition with a strong acid (pKa ≤ 1) to facilitate the H-D exchange.[6]

Another approach is the deamination of aromatic amines in deuterohypophosphorous acid.[7] A more recent development for the synthesis of deuterated aromatic compounds is the use of a flow synthesis method with microwave irradiation, which has been shown to improve reaction efficiency and throughput.[8]

Below is a conceptual workflow for the synthesis of a deuterated aromatic compound like this compound based on these general principles.

Applications in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, such as GC-MS and LC-MS.[9] Deuterated internal standards are considered the gold standard for mass spectrometry-based quantification because they co-elute with the analyte and experience similar ionization and fragmentation, thus effectively correcting for matrix effects and variations in instrument response.[10]

Experimental Protocol: Use as an Internal Standard in GC-MS

The following is a generalized protocol for the use of a deuterated internal standard in a GC-MS analysis of a volatile organic compound in a water sample.

1. Preparation of Standard and Sample Solutions:

-

Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetone) at a concentration of, for example, 1 mg/mL.

-

Working Internal Standard Solution: Dilute the stock solution to a working concentration (e.g., 10 µg/mL).

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the non-deuterated analyte into a clean matrix (e.g., deionized water). Add a fixed amount of the working internal standard solution to each calibration standard.

-

Sample Preparation: To a known volume of the unknown sample, add the same fixed amount of the working internal standard solution.

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared standards and samples.

-

Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that provides good separation of the analyte and internal standard from other matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode. Monitor at least two characteristic ions for both the analyte and the deuterated internal standard.

3. Data Analysis:

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.

-

Calculate the response ratio for the unknown samples and determine their concentrations from the calibration curve.

Experimental Protocol: Use as an Internal Standard in LC-MS

The following is a generalized protocol for the use of a deuterated internal standard in an LC-MS analysis of a small molecule in a biological matrix (e.g., plasma).

1. Preparation of Standard and Sample Solutions:

-

Stock and Working Solutions: Prepare as described for the GC-MS protocol.

-

Calibration Standards: Prepare by spiking known amounts of the analyte into the same biological matrix as the samples. Add a fixed amount of the working internal standard solution to each.

-

Sample Preparation: To a known volume of the plasma sample, add the same fixed amount of the working internal standard solution. Perform a protein precipitation step (e.g., by adding a threefold excess of cold acetonitrile), vortex, and centrifuge. Transfer the supernatant for analysis.

2. LC-MS Analysis:

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Separation: Use a suitable reversed-phase column (e.g., C18) with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

3. Data Analysis:

-

Integrate the peak areas of the MRM transitions for both the analyte and the internal standard.

-

Calculate the response ratio and construct a calibration curve as described for the GC-MS protocol.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

Safety and Handling

Based on the safety data for the non-deuterated analogue, 1-Bromo-2,3-dichlorobenzene, appropriate safety precautions should be taken when handling the deuterated form. It is likely to be an irritant to the skin, eyes, and respiratory system. It may also be harmful if swallowed. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a highly valuable tool for researchers and scientists engaged in quantitative analysis. Its use as an internal standard in chromatographic and mass spectrometric techniques provides a reliable means of correcting for analytical variability, thereby improving the accuracy and precision of measurements. While specific experimental data and synthesis protocols for this deuterated compound are not widely published, the general principles and methodologies outlined in this guide provide a solid foundation for its effective application in the laboratory. As with any chemical reagent, proper safety precautions must be observed during its handling and use.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. 1-Bromo-2,3-dichlorobenzene, 98% | Fisher Scientific [fishersci.ca]

- 3. 1-Bromo-2,3-dichlorobenzene 56961-77-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. tn-sanso.co.jp [tn-sanso.co.jp]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Internal standard - Wikipedia [en.wikipedia.org]

1-Bromo-2,3-dichlorobenzene-d3 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and safety information for 1-Bromo-2,3-dichlorobenzene-d3. This deuterated aromatic compound serves as a valuable tool in quantitative analysis, particularly in the fields of pharmaceutical research and environmental science.

Chemical and Physical Properties

This compound is the isotopically labeled form of 1-Bromo-2,3-dichlorobenzene, where three hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612). This substitution results in a higher molecular weight, which is crucial for its primary application as an internal standard in mass spectrometry-based analytical techniques.

Table 1: Chemical and Physical Properties

| Property | This compound | 1-Bromo-2,3-dichlorobenzene (Non-deuterated) |

| CAS Number | 1219805-59-0[1] | 56961-77-4[2] |

| Molecular Formula | C₆D₃BrCl₂[1] | C₆H₃BrCl₂[2] |

| Molecular Weight | 228.92 g/mol [1] | 225.89 g/mol [2] |

| Appearance | Light yellow crystalline flakes[3] | Light yellow crystalline flakes[3] |

| Melting Point | Not explicitly available for d3; 58-61 °C for non-deuterated[3] | 58-61 °C[3] |

| Boiling Point | Not explicitly available for d3; 243 °C @ 765 mmHg for non-deuterated[3] | 243 °C @ 765 mmHg[3] |

| Water Solubility | Insoluble (inferred) | Insoluble[3] |

| Storage | Store at room temperature[1] | Ambient temperatures[3] |

Synthesis

A specific, publicly available synthesis protocol for this compound is not readily found in the literature. However, its synthesis would conceptually involve two key stages: the synthesis of the non-deuterated 1-Bromo-2,3-dichlorobenzene and the subsequent introduction of deuterium atoms.

2.1. General Synthesis of 1-Bromo-2,3-dichlorobenzene

The synthesis of various isomers of bromodichlorobenzene typically involves the halogenation of a substituted benzene ring. For instance, the bromination of dichlorobenzene in the presence of a Lewis acid catalyst like iron(III) bromide or aluminum chloride can yield a mixture of bromodichlorobenzene isomers.[4] The separation of the desired 2,3-dichloro isomer would then be achieved through techniques like fractional distillation or crystallization.

2.2. General Deuteration Methods

The introduction of deuterium atoms onto an aromatic ring can be achieved through several methods, including:

-

Acid-catalyzed hydrogen-deuterium exchange: This involves reacting the aromatic compound with a deuterated acid (e.g., D₂SO₄) in a deuterated solvent (e.g., D₂O).

-

Metal-catalyzed deuteration: Using a metal catalyst (e.g., palladium on carbon) and a deuterium source (e.g., D₂ gas) to facilitate the exchange of hydrogen for deuterium atoms.

The specific conditions for the deuteration of 1-Bromo-2,3-dichlorobenzene would need to be optimized to achieve the desired level of isotopic enrichment.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Its chemical similarity to the non-deuterated analyte ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variations and improving the accuracy and precision of the measurement.[6]

3.1. Experimental Protocol: Use as an Internal Standard in GC-MS Analysis

This protocol provides a general workflow for the quantification of a target analyte using this compound as an internal standard.

3.1.1. Materials and Reagents

-

Target analyte standard

-

This compound (internal standard)

-

High-purity solvent (e.g., hexane (B92381) or ethyl acetate)

-

Sample matrix (e.g., soil extract, water sample)

-

GC-MS system with an appropriate capillary column

3.1.2. Procedure

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the target analyte in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Prepare a stock solution of this compound in the same solvent at a known concentration (e.g., 1 mg/mL).

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking a known volume of the analyte stock solution into a constant volume of the internal standard solution and diluting with the solvent. This results in calibration standards with varying analyte concentrations but a constant internal standard concentration.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise volume of the this compound stock solution.

-

Perform the necessary extraction and cleanup procedures for the sample.

-

-

GC-MS Analysis:

-

Inject the prepared calibration standards and samples into the GC-MS system.

-

The GC will separate the analyte and the internal standard based on their boiling points and interactions with the column.

-

The MS will detect and quantify the ions of both the analyte and the internal standard.

-

-

Data Analysis:

-

For each injection, determine the peak area of the target analyte and the internal standard.

-

Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

-

Create a calibration curve by plotting the area ratio (Area_analyte / Area_IS) against the concentration of the analyte.

-

Determine the concentration of the analyte in the samples by using the area ratio from the sample injection and the calibration curve.

-

Workflow for Quantitative Analysis using an Internal Standard

Caption: A logical workflow for quantitative analysis using an internal standard.

Spectroscopic Data

While specific spectra for this compound are not widely published, the spectroscopic data for the non-deuterated analog can provide valuable reference information.

Table 2: Spectroscopic Data for 1-Bromo-2,3-dichlorobenzene

| Technique | Key Features |

| ¹H NMR | Spectral data is available in various databases. |

| ¹³C NMR | Spectral data is available in various databases. |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[2] |

| Infrared (IR) Spectroscopy | IR spectra are available for the non-deuterated compound. |

Potential Metabolic Pathways

Specific metabolic studies on 1-Bromo-2,3-dichlorobenzene are limited. However, the metabolism of halogenated benzenes, in general, involves several key enzymatic transformations. The primary pathway for the breakdown of such compounds in biological systems is through oxidation by cytochrome P450 enzymes, followed by conjugation and excretion.

Hypothesized Metabolic Pathway of Halogenated Benzenes

Caption: A generalized metabolic pathway for halogenated benzenes.

Under aerobic conditions, microorganisms can also degrade dichlorobenzenes, often initiated by oxygenase enzymes.[7] Anaerobic biodegradation through reductive dechlorination has also been observed for higher chlorinated benzenes.[7]

Safety and Handling

The safety data for 1-Bromo-2,3-dichlorobenzene provides guidance for handling its deuterated analog.

Table 3: Hazard Information for 1-Bromo-2,3-dichlorobenzene

| Hazard | Description |

| GHS Pictograms | Warning |

| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

6.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.

6.2. Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional scientific guidance. Always consult the SDS for the most up-to-date safety and handling information before working with any chemical.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. 1-Bromo-2,3-dichlorobenzene | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 7. microbe.com [microbe.com]

An In-depth Technical Guide to 1-Bromo-2,3-dichlorobenzene-d3: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of the deuterated aromatic compound, 1-Bromo-2,3-dichlorobenzene-d3. This isotopically labeled molecule is a valuable tool in various research applications, including as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and in metabolic and pharmacokinetic studies.

Chemical Structure and Properties

This compound is the deuterium-labeled analog of 1-Bromo-2,3-dichlorobenzene (B155788). In the -d3 isotopologue, the three hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612) atoms.

Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of 1-Bromo-2,3-dichlorobenzene and its Deuterated Analog

| Property | 1-Bromo-2,3-dichlorobenzene | This compound |

| Molecular Formula | C₆H₃BrCl₂[1][2][3] | C₆D₃BrCl₂[4] |

| Molecular Weight | 225.90 g/mol [1][2][3] | 228.92 g/mol [4] |

| CAS Number | 56961-77-4[1][2] | 1219805-59-0[4] |

| Appearance | Light yellow crystalline flakes[1] | Not specified |

| Melting Point | 58-61 °C[5] | Not specified |

| Boiling Point | 243 °C at 765 mmHg[5] | Not specified |

| Isotopic Enrichment | Not applicable | 99 atom % D |

Synthesis of this compound

-

Synthesis of 1-Bromo-2,3-dichlorobenzene: This is achieved via a Sandmeyer-type reaction starting from 2,3-dichloroaniline (B127971).

-

Deuterium Labeling: The resulting 1-Bromo-2,3-dichlorobenzene is then subjected to an acid-catalyzed hydrogen-deuterium exchange reaction.

Experimental Protocol: Synthesis of 1-Bromo-2,3-dichlorobenzene

This protocol is adapted from the known synthesis of 1-bromo-2,3-dichlorobenzene from 2,3-dichloroaniline.[5]

Materials:

-

2,3-dichloroaniline

-

30% Hydrobromic acid (HBr) aqueous solution

-

Copper powder

-

40% Sodium nitrite (B80452) (NaNO₂) aqueous solution

-

Water

Procedure:

-

To a mixture of 3250 g of 30% HBr aqueous solution (12.0 mol) and 25.4 g of copper powder, add 163 g of 2,3-dichloroaniline (1.0 mol).

-

Stir the mixture at 35-37 °C for 15 minutes.

-

Slowly add 766 g of 40% NaNO₂ aqueous solution (4.44 mol) via subsurface addition over a period of 3 hours, maintaining the temperature at 35-37 °C.

-

Simultaneously with the NaNO₂ addition, add 489 g of 2,3-dichloroaniline (3.0 mol) over 2.5 hours at the same temperature.

-

After the additions are complete, continue to stir the reaction mixture at 35 °C for 30 minutes.

-

Heat the reaction mixture to 60-65 °C to allow for the separation of the organic and aqueous phases.

-

Separate and discard the aqueous phase.

-

Wash the crude organic product twice with 200 ml of water.

-

The crude 1-bromo-2,3-dichlorobenzene can be further purified by distillation.

Experimental Protocol: Deuterium Labeling of 1-Bromo-2,3-dichlorobenzene

This is a general procedure for acid-catalyzed hydrogen-deuterium exchange on an aromatic ring. Optimization of reaction time and temperature may be necessary to achieve high isotopic enrichment.

Materials:

-

1-Bromo-2,3-dichlorobenzene

-

Deuterium oxide (D₂O)

-

Deuterated sulfuric acid (D₂SO₄) or another suitable acid catalyst

Procedure:

-

In a sealed reaction vessel, dissolve 1-Bromo-2,3-dichlorobenzene in a suitable solvent (if necessary, though direct reaction with the acid/D₂O mixture may be possible).

-

Add a stoichiometric excess of deuterium oxide (D₂O).

-

Carefully add a catalytic amount of deuterated sulfuric acid (D₂SO₄).

-

Heat the mixture with stirring. The reaction temperature and time will need to be optimized, but typical conditions for H-D exchange on aromatic rings can range from 50 to 150 °C for several hours to days.

-

Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or NMR spectroscopy to determine the degree of deuteration.

-

Upon completion, cool the reaction mixture and carefully neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the deuterated product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

-

Further purification can be achieved by column chromatography or distillation if necessary.

Synthesis and Deuteration Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of the deuterated compound would show a significant reduction or complete absence of signals in the aromatic region, corresponding to the replaced hydrogen atoms.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for the carbon atoms attached to deuterium as triplets (due to C-D coupling), which would be singlets in the non-deuterated compound.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 228/230/232, corresponding to the increased mass due to the three deuterium atoms. The isotopic pattern will be influenced by the presence of both bromine and chlorine isotopes. The NIST WebBook provides mass spectral data for the non-deuterated 1-Bromo-2,3-dichlorobenzene which can be used as a reference.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanistic study of hydrogen/deuterium exchange between [M - 1](-) ions of chlorinated benzenes and D 2O or ND 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

Technical Guide: 1-Bromo-2,3-dichlorobenzene-d3 (CAS: 1219805-59-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dichlorobenzene-d3 is a deuterated analog of 1-bromo-2,3-dichlorobenzene. Its primary application in scientific research and drug development lies in its use as an internal standard for quantitative analysis.[1][2] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference from its non-deuterated counterpart, allowing for precise and accurate quantification in complex matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Stable isotope-labeled internal standards, like this compound, are considered the gold standard in quantitative bioanalysis. They co-elute with the analyte of interest and experience similar matrix effects, which significantly improves the reliability and robustness of analytical methods. This guide provides a comprehensive overview of the properties, applications, and experimental considerations for the use of this compound.

Physicochemical Properties

While specific experimental data for the deuterated compound is limited, the physicochemical properties of the non-deuterated analog, 1-Bromo-2,3-dichlorobenzene (CAS: 56961-77-4), serve as a close proxy.

| Property | Value |

| CAS Number | 1219805-59-0 |

| Molecular Formula | C₆D₃BrCl₂ |

| Molecular Weight | 228.92 g/mol |

| Appearance | Light yellow crystalline flakes |

| Boiling Point | 243 °C (765 mmHg) |

| Melting Point | 58-61 °C |

| Flash Point | 108.7 °C |

| Density | 1.744 g/cm³ |

| LogP | 3.75590 |

Note: Data for boiling point, melting point, flash point, density, and LogP are for the non-deuterated analog (CAS: 56961-77-4) and are expected to be very similar for the deuterated compound.

Experimental Protocols: Application as an Internal Standard

This compound is primarily used as an internal standard to improve the accuracy and precision of quantitative analytical methods. The general principle involves adding a known amount of the deuterated standard to samples and calibration standards. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for variations in sample preparation, injection volume, and instrument response.

General Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following workflow outlines the typical steps for using this compound as an internal standard in a quantitative analytical method.

Methodological Considerations

-

Concentration of Internal Standard: The concentration of this compound should be optimized for the specific analytical method. It should be high enough to produce a stable and reproducible signal but not so high as to cause detector saturation. A common starting point is to add the internal standard at a concentration that is in the middle of the calibration curve range for the analyte.

-

Purity of the Standard: It is crucial to use a high-purity deuterated standard to avoid interference with the analyte signal. The isotopic enrichment should also be high (typically >98%) to minimize any contribution from the unlabeled compound.

-

Matrix Effects: While deuterated internal standards are excellent at compensating for matrix effects, it is still important to validate the method in the relevant biological or environmental matrix. This involves assessing the consistency of the analyte-to-internal standard response ratio across different lots of the matrix.

-

Chromatographic Separation: In GC-MS and LC-MS, it is important to ensure that the analyte and the deuterated internal standard are chromatographically resolved from other matrix components to prevent isobaric interferences.

Synthesis

A plausible synthetic route would involve the deuteration of 1,2-dichlorobenzene, followed by bromination. The deuteration of aromatic compounds can be achieved using various methods, including acid-catalyzed exchange with a deuterium source like D₂O or D₂SO₄, or metal-catalyzed reactions.

Conclusion

This compound is a valuable tool for researchers, scientists, and drug development professionals who require high-quality quantitative data. Its use as an internal standard in mass spectrometry-based analytical methods significantly enhances the accuracy, precision, and robustness of the results. By understanding its properties and following appropriate experimental protocols, researchers can confidently employ this deuterated standard to achieve reliable and defensible analytical outcomes.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated dichlorobenzene isomers. Intended for researchers, scientists, and professionals in drug development, this document summarizes essential data, details experimental methodologies for characterization, and visualizes analytical workflows.

Physical and Chemical Properties

Deuterated dichlorobenzenes are isotopologues of dichlorobenzene where one or more hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution can subtly influence the physical and chemical properties of the molecule, making them valuable as non-perturbing internal standards in mass spectrometry-based studies and as solvents in NMR spectroscopy. The three positional isomers of dichlorobenzene—ortho (1,2-), meta (1,3-), and para (1,4-)—each exhibit distinct properties.

General Properties

| Property | 1,2-Dichlorobenzene-d4 | 1,3-Dichlorobenzene-d4 | 1,4-Dichlorobenzene-d4 |

| Chemical Formula | C₆D₄Cl₂ | C₆D₄Cl₂[1] | C₆D₄Cl₂ |

| Molecular Weight | 151.03 g/mol [2] | 151.02 g/mol [1] | 151.03 g/mol |

| CAS Number | 2199-69-1[2] | 2199-70-4[1] | 3855-82-1 |

| Appearance | Colorless liquid | Colorless liquid | Colorless to white solid |

Thermal and Density Properties

| Property | 1,2-Dichlorobenzene-d4 | 1,3-Dichlorobenzene-d4 | 1,4-Dichlorobenzene-d4 |

| Melting Point | -17 °C | -24.8 °C (non-deuterated)[3] | 52-54 °C |

| Boiling Point | 178-180 °C | 172-173 °C (non-deuterated)[4] | 173 °C |

| Density | 1.341 g/mL at 25 °C | 1.288 g/mL at 20 °C (non-deuterated)[4] | Not readily available |

| Refractive Index (n20/D) | 1.5509 | 1.546 (non-deuterated)[5] | Not readily available |

Spectroscopic and Analytical Data

Spectroscopic techniques are fundamental to the identification and characterization of deuterated dichlorobenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterated dichlorobenzenes are frequently used as solvents in NMR spectroscopy because they do not produce overwhelming solvent signals in ¹H NMR spectra.[6] The residual proton signals and the ¹³C signals provide key information for their identification.

| Isomer | ¹H NMR Chemical Shift (residual protons, ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 1,2-Dichlorobenzene-d₄ | ~7.19, 6.94 | ~132.4, 130.0, 127.2 |

| 1,3-Dichlorobenzene-d₄ | Not readily available | Not readily available |

| 1,4-Dichlorobenzene-d₄ | Not readily available | Not readily available |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and isotopic enrichment of deuterated compounds. The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum.

| Isomer | Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Peaks (m/z) |

| 1,2-Dichlorobenzene-d₄ | 150 (for ³⁵Cl₂) | 115 (M-Cl), 74 (C₆D₄) |

| 1,3-Dichlorobenzene-d₄ | 150 (for ³⁵Cl₂) | 115 (M-Cl), 74 (C₆D₄) |

| 1,4-Dichlorobenzene-d₄ | 150 (for ³⁵Cl₂) | 115 (M-Cl), 74 (C₆D₄) |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecule. The carbon-deuterium (C-D) stretching vibrations appear at lower frequencies compared to the carbon-hydrogen (C-H) stretches in the non-deuterated analogues.

| Isomer | Key IR Absorption Bands (cm⁻¹) | |---|---|---| | 1,2-Dichlorobenzene-d₄ | C-D stretch (~2250), C=C aromatic stretch (~1550-1400), C-Cl stretch (~800-600) | | 1,3-Dichlorobenzene-d₄ | C-D stretch (~2250), C=C aromatic stretch (~1550-1400), C-Cl stretch (~800-600) | | 1,4-Dichlorobenzene-d₄ | C-D stretch (~2250), C=C aromatic stretch (~1550-1400), C-Cl stretch (~800-600) |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of deuterated dichlorobenzene.

Synthesis of Deuterated Dichlorobenzene

Deuterated dichlorobenzenes can be synthesized through methods such as H/D exchange reactions on the corresponding non-deuterated dichlorobenzene isomers. One approach involves using a superacid catalyst with a deuterium source like deuterated benzene (B151609) (C₆D₆).[7]

Experimental Workflow for Synthesis:

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra for structural verification and purity assessment.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the deuterated dichlorobenzene sample in a suitable deuterated solvent (e.g., CDCl₃, if the sample itself is not being used as the solvent).[8] Use a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the field frequency to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Set the spectral width to cover the aromatic region (approximately 6-8 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the aromatic carbon region (approximately 120-140 ppm).

-

Use a sufficient number of scans, which will be significantly more than for ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To confirm the molecular weight, isotopic enrichment, and purity of the deuterated dichlorobenzene isomers.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the deuterated dichlorobenzene sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).

-

Employ a temperature program that effectively separates the dichlorobenzene isomers and any potential impurities.

-

-

MS Detection (Electron Ionization - EI):

-

Use a standard EI source with an ionization energy of 70 eV.

-

Acquire mass spectra over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-200).

-

-

Data Analysis:

-

Identify the peak corresponding to the deuterated dichlorobenzene based on its retention time.

-

Analyze the mass spectrum of the peak to confirm the molecular weight and the characteristic isotopic pattern for two chlorine atoms.

-

Assess the isotopic enrichment by comparing the intensities of the deuterated and non-deuterated molecular ion peaks.

-

Experimental Workflow for GC-MS Analysis:

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum for functional group identification.

Methodology:

-

Sample Preparation (for liquid samples):

-

Instrument Setup:

-

Acquire a background spectrum of the empty salt plates or the clean ATR crystal.

-

-

Sample Spectrum Acquisition:

-

Place the prepared sample in the instrument's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands.

-

Chemical Reactivity and Biological Fate

While deuteration does not significantly alter the fundamental chemical reactivity, understanding the metabolic and degradation pathways of dichlorobenzene provides insight into the potential chemical transformations of its deuterated analogs.

Metabolic Pathways

In biological systems, dichlorobenzenes are primarily metabolized in the liver by cytochrome P450 enzymes.[12] The major metabolic pathway for 1,4-dichlorobenzene (B42874) involves oxidation to 2,5-dichlorophenol, which is then conjugated with sulfate (B86663) or glucuronic acid and excreted in the urine.[13] Minor pathways can lead to the formation of mercapturic acid derivatives.[13] Similar oxidative metabolism is expected for the other isomers.

Metabolic Pathway of 1,4-Dichlorobenzene:

References

- 1. 1,3-Dichlorobenzene-d4 | C6H4Cl2 | CID 12220718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Dichlorobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-158-25 [isotope.com]

- 3. 1,3 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 4. 1,3-Dichlorobenzene - Wikipedia [en.wikipedia.org]

- 5. 1,3-Dichlorobenzene | 541-73-1 [amp.chemicalbook.com]

- 6. labinsights.nl [labinsights.nl]

- 7. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Comparative metabolism of the renal carcinogen 1,4-dichlorobenzene in rat: identification and quantitation of novel metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Enrichment of 1-Bromo-2,3-dichlorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of 1-Bromo-2,3-dichlorobenzene (B155788), resulting in its deuterated form, 1-Bromo-2,3-dichlorobenzene-d3. This isotopically labeled compound is a valuable tool in various scientific disciplines, including drug development, metabolism studies, and as an internal standard in analytical chemistry. This document outlines a proposed experimental protocol for its synthesis, methods for purification and analysis, and presents the expected data in a structured format.

Introduction

Deuterium-labeled compounds, such as this compound, are stable, non-radioactive isotopologues of their hydrogen-containing counterparts. The substitution of hydrogen with deuterium (B1214612) can subtly alter the physicochemical properties of a molecule, most notably by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond. This "kinetic isotope effect" can significantly impact the rate of metabolic processes, making deuterated compounds useful for improving the pharmacokinetic profiles of drug candidates. Furthermore, their distinct mass makes them ideal internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

While this compound is commercially available with high isotopic enrichment (typically 99 atom % D), understanding its synthesis is crucial for researchers who may need to produce it in-house, require different enrichment levels, or wish to apply similar methodologies to other molecules.

Proposed Synthesis of this compound

The proposed synthesis involves a hydrogen-deuterium (H/D) exchange reaction catalyzed by a superelectrophilic species, using a deuterated solvent as the deuterium source.

Experimental Protocol: Superelectrophile-Catalyzed H/D Exchange

This protocol is adapted from the perdeuteration of deactivated aryl halides.[2]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |

| 1-Bromo-2,3-dichlorobenzene | C₆H₃BrCl₂ | 225.90 | >98% | Sigma-Aldrich |

| Benzene-d6 (B120219) | C₆D₆ | 84.16 | 99.6 atom % D | Cambridge Isotope Laboratories |

| Silylium (B1239981) ion precursor (e.g., Triethylsilyl trifluoromethanesulfonate) | (C₂H₅)₃SiOTf | 264.38 | >98% | Sigma-Aldrich |

| Anhydrous Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | >99.8% | Acros Organics |

| Quenching solution (e.g., Saturated aq. NaHCO₃) | NaHCO₃ | 84.01 | - | Fisher Scientific |

| Drying agent (e.g., Anhydrous MgSO₄) | MgSO₄ | 120.37 | - | VWR |

| Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate) | - | - | HPLC Grade | Fisher Scientific |

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Bromo-2,3-dichlorobenzene (1.0 mmol) in anhydrous dichloromethane (5 mL).

-

Addition of Deuterium Source: Add benzene-d6 (10.0 mmol, 10 equivalents) to the solution.

-

Initiation of Catalysis: Cool the mixture to 0 °C in an ice bath. Add the silylium ion precursor (e.g., triethylsilyl trifluoromethanesulfonate, 0.1 mmol, 10 mol%) dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS to determine the extent of deuterium incorporation.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Logical Workflow for the Synthesis of this compound:

Purification and Analysis

Purification:

The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane to afford the pure this compound. The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a crucial technique to determine the isotopic enrichment and purity of the final product. The mass spectrum will show a molecular ion peak corresponding to the deuterated compound (m/z = 228.92 for C₆D₃BrCl₂), allowing for the calculation of the percentage of deuterium incorporation by comparing the intensities of the isotopic peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is used to confirm the disappearance or significant reduction of signals corresponding to the aromatic protons that have been replaced by deuterium.

-

²H NMR: The ²H NMR spectrum will show signals at the chemical shifts where the protons were originally present, confirming the positions of deuterium incorporation.

-

¹³C NMR: The ¹³C NMR spectrum can also be used to confirm the structure of the deuterated compound. The C-D coupling can lead to characteristic splitting patterns.

-

Expected Quantitative Data:

| Parameter | Expected Value | Analytical Method |

| Chemical Purity | >98% | GC-MS, ¹H NMR |

| Isotopic Enrichment (d3) | >95% | GC-MS, ²H NMR |

| Molecular Weight | 228.92 g/mol | Mass Spectrometry |

| Appearance | Colorless to light yellow solid/liquid | Visual Inspection |

Alternative Isotopic Enrichment Strategies

While superelectrophile catalysis is a promising method, other techniques for hydrogen-deuterium exchange on aromatic rings are also well-established and could potentially be adapted for the synthesis of this compound.

-

Iridium-Catalyzed Hydrogen Isotope Exchange: Iridium complexes are highly effective catalysts for the ortho-directed H/D exchange on aromatic compounds containing a directing group. While 1-bromo-2,3-dichlorobenzene lacks a strong directing group, this method is highly valuable for more complex molecules.

-

Palladium-Catalyzed Hydrodehalogenation: This method involves the replacement of a halogen atom with a deuterium atom. While not directly applicable for the H/D exchange on the aromatic ring of the starting material, it is a key method for introducing deuterium at specific positions if a suitable halogenated precursor is available.

The general workflow for these alternative methods would follow a similar pattern of reaction, work-up, and purification as described for the superelectrophile-catalyzed method.

General Experimental Workflow for Isotopic Enrichment:

Conclusion

The isotopic enrichment of 1-Bromo-2,3-dichlorobenzene to its d3-labeled form is a valuable process for generating essential tools for research and development in the pharmaceutical and chemical industries. While a specific, published protocol is not available, this guide provides a detailed and plausible experimental procedure based on the successful deuteration of a closely related compound using superelectrophile catalysis. The outlined methods for purification and analysis will ensure the high purity and isotopic enrichment of the final product. This technical guide serves as a foundational resource for scientists and researchers, enabling them to approach the synthesis of this compound and other deuterated aromatic compounds with a solid understanding of the required methodologies.

References

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, particularly within the realms of drug discovery, development, and clinical research, the pursuit of the highest degree of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards (IS) in mass spectrometry-based bioanalysis. For professionals in drug development and various scientific research fields, a comprehensive understanding of these tools is not just beneficial, but essential for generating robust and reliable data.

Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and the relative ease of synthesis.[1] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (B1214612).[1] This subtle yet significant modification allows the internal standard to mimic the analyte's behavior throughout the analytical workflow, from sample preparation to detection, thereby correcting for a multitude of potential errors.[2]

Core Principles: The Foundation of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard is the cornerstone of isotope dilution mass spectrometry (IDMS), a premier analytical method for achieving the highest levels of specificity and accuracy in quantitative determinations.[3] The fundamental principle is that the SIL-IS is chemically and physically almost identical to the analyte of interest.[4] Consequently, it experiences the same variations throughout the entire analytical workflow, including extraction, derivatization, and ionization.[3]

A known quantity of the deuterium-labeled internal standard is added to the sample at the earliest stage of preparation.[3] Because the analyte and the IS co-elute and experience nearly identical conditions, any loss during sample preparation or fluctuation in the mass spectrometer signal (ion suppression or enhancement) affects both compounds equally.[3] The mass spectrometer can readily distinguish between the analyte and the SIL-IS due to their mass difference.[5] Therefore, the ratio of the analyte's signal to the IS's signal remains constant, allowing for highly accurate and precise quantification of the analyte.[3]

Advantages of Deuterium-Labeled Internal Standards

The use of deuterium-labeled internal standards is considered the gold standard in quantitative bioanalysis for several key reasons:

-

Co-elution with Analyte: Ideally, the deuterated standard has the same chromatographic retention time as the analyte. This co-elution ensures that both compounds experience the same matrix effects at the same time, providing the most accurate correction.[6]

-

Similar Physicochemical Properties: Being chemically identical, the deuterated standard has the same extraction recovery and ionization response as the analyte, correcting for variability in sample preparation and ionization efficiency.[6]

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components in the sample matrix, are a major source of inaccuracy in LC-MS/MS assays.[4] Deuterium-labeled internal standards are highly effective at compensating for these effects.[5]

Synthesis of Deuterium-Labeled Internal Standards

The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis using deuterated building blocks.

-

Hydrogen/Deuterium (H/D) Exchange: This method involves replacing existing hydrogen atoms with deuterium, often catalyzed by acids, bases, or metals.[6] For example, H/D exchange can be used to introduce deuterium at the alpha position to a carbonyl group through base-catalyzed keto-enol tautomerism in a deuterated solvent like D₂O.[6]

-

De novo Chemical Synthesis: This approach involves the complete synthesis of the target molecule using deuterated starting materials or reagents.[7] This method offers greater control over the position and number of deuterium labels, which is crucial for ensuring the stability of the label.[7]

Quantitative Data Presentation

The superior performance of deuterium-labeled internal standards is evident in the improved accuracy and precision of bioanalytical methods. The following tables summarize quantitative data from various studies, highlighting the enhanced performance when utilizing deuterium-labeled internal standards compared to analog internal standards.

Table 1: Comparison of Assay Performance for Kahalalide F

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Analog IS | 96.8 | 8.6 |

| Deuterated SIL-IS | 100.3 | 7.6 |

Data adapted from a study on the bioanalysis of the anticancer agent kahalalide F. The use of the SIL internal standard resulted in a mean bias that was not significantly different from the true value, and the precision of the method was significantly improved.[8]

Table 2: Comparison of Assay Performance for Sirolimus

| Internal Standard Type | Interpatient Assay Imprecision (CV %) |

| Desmethoxyrapamycin (Analog IS) | 7.6 - 9.7 |

| Sirolimus-d3 (Deuterated IS) | 2.7 - 5.7 |

Data from an evaluation of a high-throughput HPLC-ESI-MS/MS assay for the immunosuppressant sirolimus. The range of interpatient assay imprecision (Coefficient of Variation, CV) was consistently lower with the deuterium-labeled internal standard.[9]

Table 3: Intra- and Inter-day Precision and Accuracy for the Bioanalytical Method of Venetoclax Using a Deuterated Internal Standard

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5.7 | 98.7 | 5.95 | 98.0 |

| Medium | 6.2 | 96.3 | 7.2 | 99.2 |

| High | 7.7 | 97.5 | 8.5 | 100.4 |

This table summarizes the validation results for an HPLC-MS/MS method for the quantification of Venetoclax in human plasma using its deuterated (D8) analogue as the internal standard. The results demonstrate excellent precision (Relative Standard Deviation, %RSD) and accuracy, well within the acceptable limits set by regulatory agencies like the FDA.[6][10]

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible bioanalytical science. The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis.

Protocol 1: Protein Precipitation (PPT)

This is a common and straightforward method for removing proteins from biological samples like plasma or serum.

Materials:

-

Biological sample (e.g., plasma, serum)

-

Deuterium-labeled internal standard working solution

-

Ice-cold acetonitrile (B52724) (ACN)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Aliquoting: To 100 µL of the biological sample in a microcentrifuge tube, add a small, precise volume (e.g., 10-50 µL) of the internal standard working solution.[11][12]

-

Vortexing: Briefly vortex the sample to ensure homogeneity.[11]

-

Precipitation: Add 250-300 µL of ice-cold acetonitrile to the sample.[11][12]

-

Vortexing: Vortex the mixture vigorously for 30 seconds to 1 minute to ensure complete protein precipitation.[11][12]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[11][12]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[11]

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte. The following is a generic protocol for reversed-phase SPE.

Materials:

-

Biological sample

-

Deuterium-labeled internal standard working solution

-

SPE cartridge (e.g., C18)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 5% methanol (B129727) in water)

-

Elution solvent (e.g., acetonitrile or methanol)

-

Vacuum manifold or positive pressure processor

Procedure:

-

Sample Pre-treatment: Spike the biological sample with the deuterium-labeled internal standard. The sample may need to be diluted with an aqueous buffer before loading.[6]

-

Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of water through the sorbent. Do not allow the sorbent to dry.[13]

-

Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 0.5–1 mL/min).[13]

-

Washing: Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.[6]

-

Elution: Elute the analyte and internal standard from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).[6]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.[6]

Protocol 3: LC-MS/MS Analysis

Instrumentation:

-

Liquid Chromatography (LC) system

-

Tandem Mass Spectrometer (MS/MS)

Procedure:

-

Chromatographic Separation:

-

Column: Select a suitable reversed-phase column (e.g., C18) with appropriate dimensions.

-

Mobile Phase: Typically a gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.[11]

-

Injection Volume: Inject 5 - 10 µL of the prepared sample.[11]

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) is commonly used and can be operated in positive or negative ion mode depending on the analyte's properties.[11]

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[11]

-

MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterium-labeled internal standard by infusing the individual standard solutions.[11]

-

-

Data Analysis:

-

Integrate the chromatographic peaks for the selected MRM transitions of both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: Correction of matrix effects using a deuterated internal standard.

Potential Challenges and Considerations

Despite their significant advantages, the use of deuterium-labeled internal standards is not without potential challenges:

-

Isotopic Instability (Deuterium Exchange): Deuterium atoms located at exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups) can exchange with protons from the solvent.[2] This can lead to a decrease in the IS signal and an artificial increase in the analyte signal.[2] To mitigate this, deuterium labels should be placed on stable, non-exchangeable positions of the molecule during synthesis.[2]

-

Isotope Effect and Chromatographic Shift: The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the deuterated standard and the native analyte.[14] If this shift is significant, the analyte and IS may experience different matrix effects, compromising the accuracy of quantification.[2]

-

Cross-Contribution/Isotopic Impurity: The deuterium-labeled IS may contain a small percentage of the unlabeled analyte, and vice versa.[2] This can affect the accuracy of the measurement, especially at the lower limit of quantification.[2] It is therefore crucial to use an IS with high isotopic purity (typically >98%).[3]

Conclusion

Deuterium-labeled internal standards are a cornerstone of modern quantitative bioanalysis. Their ability to accurately correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for achieving high-quality data in drug development and other scientific research. A thorough understanding of their synthesis, the criteria for a high-quality standard, and the potential challenges associated with their use is essential for any researcher or scientist working in this field. By adhering to robust experimental protocols and validation procedures, the use of deuterium-labeled internal standards ensures the generation of accurate, precise, and reliable data, which is fundamental to the advancement of pharmaceutical and biomedical research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Evaluation of Deuterium-Labeled Internal Standard for the Measurement of Venetoclax by HPLC-ESI -Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. a protein precipitation extraction method [protocols.io]

- 13. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 14. benchchem.com [benchchem.com]

The Role of 1-Bromo-2,3-dichlorobenzene-d3 in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 1-Bromo-2,3-dichlorobenzene-d3 as a tracer, primarily in the context of its application as an internal and surrogate standard in quantitative analytical chemistry. The principles and methodologies described herein are particularly relevant for the analysis of persistent organic pollutants (POPs) and volatile organic compounds (VOCs) in environmental and biological matrices.

Core Mechanism of Action: Isotope Dilution Mass Spectrometry

The fundamental mechanism through which this compound functions as a tracer is rooted in the principles of isotope dilution mass spectrometry (IDMS).[1][2] In this technique, a known quantity of the isotopically labeled compound (in this case, deuterated) is added to a sample at the beginning of the analytical process. This labeled compound, often referred to as an internal standard or surrogate, is chemically identical to the unlabeled analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms.

During analysis by mass spectrometry (MS), typically coupled with gas chromatography (GC) or liquid chromatography (LC), the instrument can differentiate between the native analyte and the deuterated standard based on their mass-to-charge ratio. By comparing the signal intensity of the native analyte to that of the known amount of the added standard, a precise and accurate quantification of the analyte can be achieved. This method corrects for the loss of analyte during sample preparation and analysis, making it a highly reliable quantification technique.[1]

The use of deuterated standards like this compound is crucial for achieving high accuracy and precision in the analysis of complex matrices such as wastewater, soil, and biological tissues.[2]

Application in Environmental and Chemical Analysis

This compound serves as a valuable tool in the analysis of halogenated aromatic compounds.[] Its primary application is as an internal or surrogate standard in methods for quantifying trace levels of pollutants in environmental samples. The stability of this compound makes it suitable for use in rigorous analytical procedures that involve extraction, cleanup, and concentration steps.

While this specific deuterated compound is not explicitly mentioned in all standard methods, its utility is analogous to other deuterated chlorobenzenes and bromobenzenes cited in U.S. Environmental Protection Agency (EPA) methods for the analysis of volatile organic compounds.[4]

Experimental Protocols

The following is a representative experimental protocol for the analysis of persistent organic pollutants in a water sample using a deuterated internal standard like this compound. This protocol is based on the general principles outlined in EPA methods for water analysis.

Sample Preparation and Spiking

-

Collect water samples in certified clean glass containers.

-

To a known volume of the water sample (e.g., 1 L), add a precise amount of a standard solution of this compound to achieve a final concentration in the mid-range of the calibration curve (e.g., 50 ng/L). This is the "spiked" sample.

-

Prepare a method blank by spiking a sample of purified water with the same amount of the deuterated standard.

Liquid-Liquid Extraction

-

Transfer the spiked sample to a separatory funnel.

-

Add a suitable organic solvent, such as dichloromethane.

-

Shake the funnel vigorously for a specified period, allowing for the transfer of the organic analytes and the deuterated standard from the aqueous phase to the organic phase.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction process with fresh solvent to ensure complete recovery.

-

Combine the organic extracts.

Sample Cleanup and Concentration

-

Pass the combined organic extract through a drying agent, such as anhydrous sodium sulfate, to remove any residual water.

-

Concentrate the extract to a small, precise volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.

GC-MS Analysis

-

Inject a small volume (e.g., 1 µL) of the concentrated extract into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

The GC will separate the different compounds in the sample based on their boiling points and interactions with the chromatographic column.

-

The MS will detect and quantify the native analytes and the deuterated internal standard based on their unique mass spectra.

Data Analysis and Quantification

-

Identify the chromatographic peaks corresponding to the target analytes and this compound.

-

Calculate the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard.

-

Determine the concentration of the native analyte in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and the internal standard.

Data Presentation

The following table summarizes typical performance data for the analysis of volatile organic compounds using a deuterated internal standard, based on representative values from similar analytical methods.

| Parameter | Typical Value | Description |

| Recovery Rate | 80-120% | The percentage of the known amount of the deuterated standard that is detected at the end of the analytical process. |

| Method Detection Limit (MDL) | 0.1-1.0 µg/L | The minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. |

| Relative Standard Deviation (RSD) | < 15% | A measure of the precision of the analytical method, indicating the variability of repeated measurements. |

Visualizations

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

Navigating Precision: A Technical Guide to the Research Applications of 1-Bromo-2,3-dichlorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the preliminary research applications of 1-Bromo-2,3-dichlorobenzene-d3, a deuterated analog of the halogenated aromatic compound, 1-Bromo-2,3-dichlorobenzene. While specific published research exclusively focused on the d3-variant is emerging, its primary utility lies as a high-fidelity internal standard for quantitative mass spectrometry-based analyses and as a tracer in metabolic and environmental fate studies. This guide will detail its core applications, provide exemplar experimental protocols, and present data in a structured format to facilitate its integration into advanced research workflows.

Core Application: A Robust Internal Standard in Quantitative Analysis

This compound serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart and structurally related halogenated compounds.[1][2] In analytical chemistry, particularly in chromatographic and mass spectrometric methods, the use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.[1]

The key principle behind its application is the near-identical chemical and physical behavior to the analyte of interest, while being distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. This allows for precise ratiometric quantification, significantly enhancing the accuracy and precision of analytical measurements.

Quantitative Data Summary

Below is a table summarizing the key properties of 1-Bromo-2,3-dichlorobenzene and its deuterated analog, which are critical for its use as an internal standard.

| Property | 1-Bromo-2,3-dichlorobenzene | This compound |

| CAS Number | 56961-77-4 | 1219805-59-0 |

| Molecular Formula | C₆H₃BrCl₂ | C₆D₃BrCl₂ |

| Molecular Weight | 225.90 g/mol | 228.92 g/mol |

| Isotopic Purity | Not Applicable | Typically ≥98% |

| Primary Application | Chemical Intermediate, Analyte | Internal Standard, Tracer |

Experimental Protocols

The following sections provide detailed methodologies for key experiments where this compound would be a critical component.

Protocol 1: Quantification of 1-Bromo-2,3-dichlorobenzene in Environmental Samples using GC-MS

This protocol outlines the use of this compound as an internal standard for the quantification of 1-Bromo-2,3-dichlorobenzene in a soil matrix.

1. Sample Preparation:

-

Extraction: A 10 g homogenized soil sample is weighed into a centrifuge tube. A known amount of this compound (e.g., 100 ng) in a suitable solvent (e.g., methanol) is added as the internal standard. The sample is then extracted with 20 mL of a 1:1 mixture of acetone (B3395972) and hexane (B92381) by sonication for 15 minutes, followed by centrifugation. The supernatant is collected, and the extraction is repeated twice.

-

Cleanup: The combined extracts are concentrated and passed through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering matrix components. The cartridge is eluted with a suitable solvent mixture, and the eluate is concentrated to a final volume of 1 mL.

2. GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

1-Bromo-2,3-dichlorobenzene: m/z 226, 228 (quantification and confirmation ions).

-

This compound: m/z 229, 231 (quantification and confirmation ions).

-

-

3. Data Analysis:

-

A calibration curve is generated by analyzing a series of standards containing known concentrations of 1-Bromo-2,3-dichlorobenzene and a constant concentration of the internal standard.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

The concentration of 1-Bromo-2,3-dichlorobenzene in the environmental sample is determined from the calibration curve based on the measured peak area ratio.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol describes a hypothetical experiment to assess the metabolic stability of 1-Bromo-2,3-dichlorobenzene in human liver microsomes, using the d3-variant for accurate quantification.

1. Incubation:

-

Human liver microsomes (e.g., 0.5 mg/mL protein) are incubated with 1-Bromo-2,3-dichlorobenzene (e.g., 1 µM) in a phosphate (B84403) buffer (pH 7.4) containing NADPH as a cofactor to initiate metabolic reactions.

-

The incubation is carried out at 37°C in a shaking water bath.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

2. Reaction Quenching and Extraction:

-

The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile (B52724) containing a known concentration of this compound as the internal standard.

-

The samples are vortexed and centrifuged to precipitate proteins.

-

The supernatant is collected for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

LC Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

1-Bromo-2,3-dichlorobenzene: Parent ion → Fragment ion(s).

-

This compound: Parent ion → Fragment ion(s).

-

-

4. Data Analysis:

-

The peak area ratio of the parent compound to the internal standard is determined at each time point.

-

The natural logarithm of the remaining percentage of the parent compound is plotted against time.

-

The in vitro half-life (t₁/₂) is calculated from the slope of the linear regression.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of this compound.

Conclusion